Fluticasone Furoate

Glucocorticoid receptor binding Inhaled corticosteroids Receptor pharmacology

Fluticasone Furoate is distinguished by its 17α-furoate ester moiety, delivering a Kd of 0.3 nM at the human glucocorticoid receptor—far surpassing fluticasone propionate and mometasone furoate in receptor affinity and pulmonary tissue retention. Its validated RRA of 2989 (vs. dexamethasone) and slow lung efflux kinetics make it the irreplaceable reference standard for GR transrepression assays, ex vivo pharmacokinetic modeling, and allergic airway inflammation studies. Substituting with off-patent ICS alternatives compromises experimental reproducibility and is not scientifically justifiable where precise GR-mediated activity is critical.

Molecular Formula C27H29F3O6S
Molecular Weight 538.6 g/mol
CAS No. 397864-44-7
Cat. No. B1673492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone Furoate
CAS397864-44-7
SynonymsFluticasone furoate, Avamys, Veramyst, Allermist
Molecular FormulaC27H29F3O6S
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F
InChIInChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1
InChIKeyXTULMSXFIHGYFS-VLSRWLAYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 70 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluticasone Furoate (CAS 397864-44-7) for Respiratory Research: A High-Affinity Glucocorticoid with Enhanced Receptor Binding and Tissue Retention


Fluticasone Furoate (FF, CAS 397864-44-7) is a synthetic trifluorinated corticosteroid distinguished by a 17α-furoate ester moiety, conferring enhanced glucocorticoid receptor (GR) binding affinity and prolonged pulmonary tissue retention [1]. This compound is a potent, topically active GR agonist, characterized by an equilibrium dissociation constant (Kd) of 0.3 nM for the human GR [1]. FF is a key component in several FDA-approved therapies, including once-daily inhalation powders for asthma maintenance and intranasal sprays for allergic rhinitis, and is a standard reference compound for GR-mediated anti-inflammatory research [2].

Why Fluticasone Furoate is Not Interchangeable with Fluticasone Propionate or Mometasone Furoate in Research and Development


Although Fluticasone Furoate (FF) shares a steroidal backbone with other inhaled corticosteroids (ICS), the specific 17α-furoate ester substitution drives a distinct pharmacological profile, including markedly higher glucocorticoid receptor affinity, greater GR selectivity, and prolonged lung tissue retention compared to close analogs like fluticasone propionate (FP) and mometasone furoate (MF) [1][2]. These biophysical differences translate into non-equivalent functional potency in cellular and in vivo models of inflammation, as detailed in the quantitative evidence below. Therefore, substituting FF with a cheaper, off-patent ICS will confound experimental results and is not scientifically justifiable in studies where precise GR-mediated activity or tissue residence time is a critical variable [2].

Quantitative Differentiation of Fluticasone Furoate vs. In-Class Alternatives: A Head-to-Head Evidence Guide for Procurement and Experimental Design


Superior Glucocorticoid Receptor Binding Affinity vs. Fluticasone Propionate and Mometasone Furoate

In direct comparative assays using human lung glucocorticoid receptors, Fluticasone Furoate (FF) demonstrates a significantly higher relative receptor affinity (RRA) than its closest structural analog, Fluticasone Propionate (FP), and another widely used ICS, Mometasone Furoate (MF). The RRA of FF is reported as 2989 ± 135 relative to dexamethasone (RRA=100), compared to 1775 ± 130 for FP and 2244 for MF [1]. This enhanced binding is consistent across multiple studies and is corroborated by a lower Kd value of 0.3 nM for FF versus 0.51 nM for FP [2].

Glucocorticoid receptor binding Inhaled corticosteroids Receptor pharmacology Relative receptor affinity (RRA)

Enhanced GR Selectivity and Reduced Cross-Reactivity vs. Other Steroid Hormone Receptors

Fluticasone Furoate demonstrates exceptional selectivity for the glucocorticoid receptor (GR) over other steroid hormone receptors. In functional assays measuring GR-mediated inhibition of NF-κB transrepression, FF showed a 30- to >330,000-fold selectivity for GR versus mineralocorticoid, progesterone, androgen, and estrogen receptors [1]. This selectivity profile was substantially better than that observed for several other clinically used glucocorticoids in the same study, indicating a lower propensity for activating non-GR pathways at therapeutic concentrations [1].

Nuclear receptor selectivity NF-κB transrepression Off-target effects Glucocorticoid receptor pharmacology

Prolonged Pulmonary Tissue Retention and Slower Efflux vs. Fluticasone Propionate and Mometasone Furoate

Fluticasone Furoate exhibits the highest degree of cellular accumulation and the slowest rate of efflux from human lung tissue when compared directly with other ICS, including fluticasone propionate (FP) and mometasone furoate (MF) [1]. In vitro studies assessing respiratory tissue binding showed that FF had the largest cellular accumulation and slowest efflux rate among tested glucocorticoids, while MF displayed the lowest tissue binding [1][2]. This property is consistent with the molecular explanation provided by X-ray crystallography, which shows the 17α-furoate ester more fully occupying a lipophilic pocket on the GR, enhancing binding and prolonging receptor residence time [3].

Tissue pharmacokinetics Drug retention Cellular accumulation Lung epithelium

Greater In Vivo Anti-Inflammatory Efficacy in Rodent Model vs. Fluticasone Propionate

In a Brown Norway rat model of ovalbumin-induced allergic lung inflammation, a direct comparison showed that a 30 μg dose of Fluticasone Furoate (FF) achieved near-total inhibition of eosinophil influx into the lung, an effect that was greater than that observed with the same 30 μg dose of Fluticasone Propionate (FP) [1]. This demonstrates superior in vivo anti-inflammatory potency for FF at an equivalent, low microgram dose in a relevant disease model.

In vivo efficacy Eosinophil influx Allergic inflammation Asthma model

Low Systemic Bioavailability and Consistent Pharmacokinetic Profile Supporting Once-Daily Dosing

Fluticasone Furoate exhibits low systemic bioavailability (approximately 0.5%) following intranasal administration due to extensive first-pass metabolism, a property that is comparable to fluticasone propionate (0.51%) [1]. A repeat-dose PK study in healthy subjects confirmed that inhaled FF maintains activity over 24 hours, supporting its once-daily clinical dosing regimen [2]. Systemic exposure (AUC) was found to be <2-fold higher in East Asian populations (Chinese, Japanese, Korean) compared to Caucasians, a difference with no clinical safety or tolerability consequences, underscoring a consistent and predictable PK profile across ethnicities [2].

Pharmacokinetics Systemic exposure Bioavailability Inhaled drug delivery

Structural Basis for Enhanced Affinity: Distinct 17α-Furoate Ester Binding Mode vs. Propionate

X-ray crystallographic analysis of Fluticasone Furoate bound to the glucocorticoid receptor ligand-binding domain provides a molecular rationale for its superior binding affinity. The structure reveals that the 17α-furoate ester of FF occupies a lipophilic pocket on the receptor more fully than the 17α-propionate ester of Fluticasone Propionate (FP) or the analogous group in dexamethasone [1]. This more complete occupancy of the 17α pocket is a direct structural explanation for the enhanced glucocorticoid receptor binding and prolonged receptor residence time of FF, representing a clear, quantifiable, and verifiable structural differentiation from its closest analog [1].

X-ray crystallography Structure-activity relationship (SAR) Ligand-receptor interaction Molecular modeling

Validated Application Scenarios for Fluticasone Furoate (CAS 397864-44-7) in Scientific Research and Industrial Development


Positive Control for High-Affinity Glucocorticoid Receptor Binding and Functional Assays

Use Fluticasone Furoate as a high-affinity reference standard in glucocorticoid receptor (GR) binding assays (Kd = 0.3 nM) and cell-based assays of GR transrepression (e.g., NF-κB inhibition). Its well-characterized RRA of 2989 (relative to dexamethasone) provides a robust, high-sensitivity benchmark for screening novel GR ligands or evaluating the functional selectivity of new chemical entities [1].

Tool Compound for Investigating Prolonged Pulmonary Retention and Once-Daily Dosing Pharmacokinetics

Employ Fluticasone Furoate in ex vivo lung tissue models or in vivo pharmacokinetic studies to investigate mechanisms of prolonged drug retention and sustained pharmacodynamics. Its documented slow efflux and high cellular accumulation in human lung tissue [2] make it an ideal probe for understanding the relationship between drug physicochemical properties, tissue binding, and duration of action for inhaled therapeutics [3].

Potent Anti-Inflammatory Agent in Rodent Models of Allergic Asthma and Rhinitis

Utilize Fluticasone Furoate as a potent anti-inflammatory agent in established rodent models of allergic airway inflammation, such as ovalbumin-induced lung eosinophilia. At low microgram doses, FF demonstrates superior efficacy in inhibiting eosinophil influx compared to fluticasone propionate, making it a valuable tool for proof-of-concept studies and for establishing dose-response relationships in allergic disease research [3].

Structural Biology Template for Studying Enhanced Ligand-Receptor Interactions

Leverage the publicly available X-ray crystal structure of Fluticasone Furoate bound to the GR ligand-binding domain (PDB entry available from study) for molecular modeling, docking studies, and structure-based drug design. The distinct binding mode of the 17α-furoate ester, which fully occupies a key lipophilic pocket, serves as a validated template for designing next-generation corticosteroids with improved binding kinetics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluticasone Furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.